molecular formula C17H20N2O2 B14693921 2-[[4-(Dimethylamino)phenyl]methylideneamino]-5-ethoxyphenol CAS No. 26449-49-0

2-[[4-(Dimethylamino)phenyl]methylideneamino]-5-ethoxyphenol

Katalognummer: B14693921
CAS-Nummer: 26449-49-0
Molekulargewicht: 284.35 g/mol
InChI-Schlüssel: HLNQGABJMLYGGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[[4-(Dimethylamino)phenyl]methylideneamino]-5-ethoxyphenol is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further linked to an ethoxyphenol moiety through a methylene bridge. The compound’s distinct structure makes it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(Dimethylamino)phenyl]methylideneamino]-5-ethoxyphenol typically involves the condensation of 4-(dimethylamino)benzaldehyde with 5-ethoxy-2-aminophenol. This reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is conducted in large reactors equipped with temperature control and stirring mechanisms. The product is then purified through recrystallization or chromatography to achieve the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-[[4-(Dimethylamino)phenyl]methylideneamino]-5-ethoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-[[4-(Dimethylamino)phenyl]methylideneamino]-5-ethoxyphenol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[[4-(Dimethylamino)phenyl]methylideneamino]-5-ethoxyphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[[4-(Dimethylamino)phenyl]methylideneamino]-5-ethoxyphenol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .

Eigenschaften

CAS-Nummer

26449-49-0

Molekularformel

C17H20N2O2

Molekulargewicht

284.35 g/mol

IUPAC-Name

2-[[4-(dimethylamino)phenyl]methylideneamino]-5-ethoxyphenol

InChI

InChI=1S/C17H20N2O2/c1-4-21-15-9-10-16(17(20)11-15)18-12-13-5-7-14(8-6-13)19(2)3/h5-12,20H,4H2,1-3H3

InChI-Schlüssel

HLNQGABJMLYGGY-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC(=C(C=C1)N=CC2=CC=C(C=C2)N(C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.